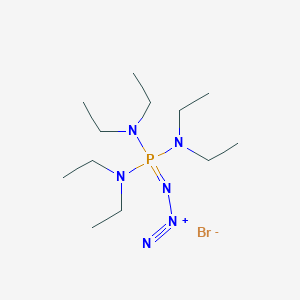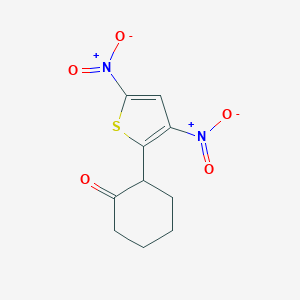
Mead-Säure
Übersicht
Beschreibung
(5Z,8Z,11Z)-icosatrienoic acid is a 5,8,11-eicosatrienoic acid in which all three double bonds adopt cis-configuration. It is a conjugate acid of a (5Z,8Z,11Z)-icosatrienoate.
Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th and 15th positions from the methyl end, with all bonds in the cis- configuration.
Wissenschaftliche Forschungsanwendungen
Mead-Säure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound, auch bekannt als 5,8,11-Eicosatriensäure, ist eine Omega-9- mehrfach ungesättigte Fettsäure (MUFA), die als Marker für einen Mangel an essentiellen Fettsäuren identifiziert wurde. Dennoch besitzt sie verschiedene physiologische und pathologische Eigenschaften, die sie zu einem interessanten Thema für die wissenschaftliche Forschung machen. Im Folgenden werden detaillierte Abschnitte vorgestellt, die sich auf die einzigartigen Anwendungen der this compound in der wissenschaftlichen Forschung konzentrieren:
Physiologische Verteilung und Absorption
This compound ist in verschiedenen normalen Geweben verteilt und wird ähnlich wie andere C20-MUFAs wie Arachidonsäure (ARA) und Eicosapentaensäure (EPA) aufgenommen und verteilt. Diese weit verbreitete physiologische Verteilung deutet darauf hin, dass this compound eine Rolle bei normalen Zellfunktionen spielt .
Umwandlung in Lipidmediatoren
Im Körper kann this compound durch Enzyme wie Lipoxygenase und Cyclooxygenase in verschiedene spezifische Lipidmediatoren umgewandelt werden. Diese Mediatoren sind an verschiedenen biologischen Prozessen beteiligt, darunter Entzündungen und Wundheilung .
Marker für einen Mangel an essentiellen Fettsäuren
Als Marker für einen Mangel an essentiellen Fettsäuren kann this compound in der Forschung verwendet werden, um den Ernährungsbedarf und die metabolische Gesundheit von Personen zu verstehen. Es hilft, den Mangel an essentiellen Fettsäuren wie Omega-3 und Omega-6 in der Ernährung zu identifizieren .
Entzündungshemmende Wirkungen
Es wurde beobachtet, dass this compound entzündungshemmende Wirkungen hat. Es kann Entzündungen bei verschiedenen physiologischen und pathologischen Zuständen abschwächen, indem es die Produktion von Entzündungsmediatoren verändert, die Infiltration von Neutrophilen moduliert und die Auswirkungen des vaskulären Endothelwachstumsfaktors (VEGF) beeinflusst .
Rolle bei der Wundheilung
Die entzündungshemmenden Eigenschaften von this compound deuten auf ihre mögliche Rolle bei Wundheilungsprozessen hin. Durch die Modulation von Entzündungen könnte this compound die Heilungsrate und die Qualität der Gewebsreparatur beeinflussen .
Einfluss auf Augenentzündungen
Die Forschung hat gezeigt, dass this compound eine Rolle bei der Reduzierung von Augenentzündungen spielen könnte. Ihre Auswirkungen auf Entzündungsmediatoren könnten bei der Behandlung von Erkrankungen wie Uveitis oder anderen entzündlichen Augenerkrankungen von Vorteil sein .
Diese Abschnitte geben einen Einblick in die vielfältigen Anwendungen der this compound in der wissenschaftlichen Forschung. Jede Anwendung bietet einen einzigartigen Blick darauf, wie diese Fettsäure zur Gesundheit und Krankheitsbewältigung beiträgt.
Für weiterführende Lektüre zu jeder Anwendung können Sie sich an die folgenden Quellen wenden:
Wirkmechanismus
Target of Action
Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid . It primarily targets various normal tissues where it is distributed and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes play a significant role in the inflammatory process .
Mode of Action
Mead acid interacts with its targets, primarily through the action of lipoxygenase and cyclooxygenase enzymes . These enzymes convert Mead acid into several specific lipid mediators . The interaction of Mead acid with these enzymes results in the production of various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .
Biochemical Pathways
Mead acid is involved in the biosynthesis of polyunsaturated fatty acids . In conditions of essential fatty acid deficiency, mammals elongate and desaturate oleic acid to synthesize Mead acid . This process involves the action of Δ6-desaturase, elongase, and Δ5-desaturase . The resulting Mead acid can then be converted into several specific lipid mediators by the action of lipoxygenase and cyclooxygenase .
Pharmacokinetics
The absorption and distribution of Mead acid are widespread physiologically and are similar to that of other C20 polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA) . This suggests that Mead acid has similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to these other fatty acids.
Result of Action
The action of Mead acid has been linked to various physiological and pathological effects. It is suggested to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . For instance, Mead acid has been found to decrease osteoblastic activity, which may be important in treating conditions where inhibition of bone formation is desired .
Action Environment
The action of Mead acid is influenced by the presence of essential fatty acids in the diet. Under conditions of essential fatty acid deprivation, mammals will elongate and desaturate oleic acid to make Mead acid . This has been documented to a lesser extent in vegetarians and semi-vegetarians following an unbalanced diet . Therefore, dietary and nutritional factors significantly influence the action, efficacy, and stability of Mead acid.
Biochemische Analyse
Biochemical Properties
Mead acid can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It interacts with these enzymes to form various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .
Cellular Effects
Mead acid has been found to decrease osteoblastic activity . This may be important in treating conditions where inhibition of bone formation is desired . It also plays a role in inflammation, cancer, dermatitis, and cystic fibrosis .
Molecular Mechanism
Mead acid exerts its effects at the molecular level through its interactions with various enzymes and proteins. It can bind to lipoxygenase and cyclooxygenase, leading to the formation of HETE and HpETE products .
Temporal Effects in Laboratory Settings
It is known that Mead acid is synthesized in response to essential fatty acid deficiency .
Dosage Effects in Animal Models
It is known that Mead acid is synthesized in response to essential fatty acid deficiency .
Metabolic Pathways
Mead acid is involved in the metabolic pathways of polyunsaturated fatty acids . It is synthesized from oleic acid in the presence of essential fatty acid deficiency .
Transport and Distribution
It is known that Mead acid is synthesized in response to essential fatty acid deficiency .
Subcellular Localization
It is known that Mead acid is synthesized in response to essential fatty acid deficiency .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSRRHDPHVZAHH-YOILPLPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920487 | |
| Record name | Mead acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,8,11-Eicosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20590-32-3 | |
| Record name | Mead acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20590-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mead acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mead acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEAD ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,8,11-Eicosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mead acid impact inflammatory processes?
A1: Mead acid has demonstrated anti-inflammatory effects in various studies. [, ] It ameliorates skin inflammation in models of contact hypersensitivity, potentially by inhibiting neutrophil infiltration and reducing the production of the inflammatory mediator leukotriene B4. [, ] In a mouse model of retinol-induced irritant contact dermatitis, mead acid inhibited keratinocyte abnormalities and p38 MAPK phosphorylation, a key signaling pathway involved in keratinocyte hyperplasia. [] These inhibitory effects were associated with the prevention of keratinocyte hyperproliferation and reduced gene expression of neutrophil chemoattractants (Cxcl1 and Cxcl2) via a peroxisome proliferator-activated receptor-α (PPAR-α) pathway. []
Q2: Can Mead acid act as a signaling molecule?
A2: Research suggests that Mead acid can be metabolized into 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3), a potent agonist for the oxoeicosanoid (OXE) receptor. [] This receptor, a member of the G protein-coupled receptor family, plays a role in neutrophil and eosinophil chemotaxis. [] The finding suggests that under conditions of essential fatty acid deficiency, where Mead acid accumulates, it might be converted into signaling molecules like 5-oxo-20:3, potentially influencing inflammatory responses.
Q3: Does Mead acid impact tumor growth?
A3: In vitro and in vivo studies using the KPL-1 human breast cancer cell line demonstrated that Mead acid suppressed cancer cell growth. [] This effect was linked to the suppression of cell proliferation and a potential interference with VEGF signaling pathways in KPL-1 cells. [] Another study showed Mead acid suppressed the development and growth of N-methyl-N-nitrosourea (MNU)-induced mammary cancer in rats, particularly by lowering cancer cell proliferation in luminal A subtype tumors. []
Q4: What is the molecular formula and weight of Mead acid?
A4: The molecular formula of Mead acid is C20H34O2, and its molecular weight is 306.48 g/mol.
Q5: What is known about the stability of Mead acid?
A5: While the provided research does not extensively delve into Mead acid's stability under various storage conditions, it is known that polyunsaturated fatty acids, in general, are susceptible to oxidation. [] To enhance stability and prevent degradation, appropriate storage conditions, such as low temperatures and protection from light and oxygen, are likely crucial.
Q6: What analytical techniques are used to measure Mead acid levels?
A6: Several research papers utilize gas chromatography coupled with mass spectrometry (GC-MS) to quantify Mead acid levels in various biological samples, including plasma, serum, red blood cells, and tissues. [, , , , , , , , , , ] This technique allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios. Researchers often analyze fatty acid composition in phospholipids extracted from these samples. [, , ]
Q7: Is there a specific biomarker for Mead acid deficiency?
A7: Mead acid itself is considered a biomarker for essential fatty acid deficiency (EFAD). [, , , , ] Its elevated levels, particularly when coupled with a decreased level of linoleic acid and an increased triene:tetraene ratio, are strong indicators of EFAD. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



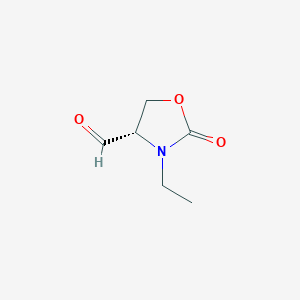
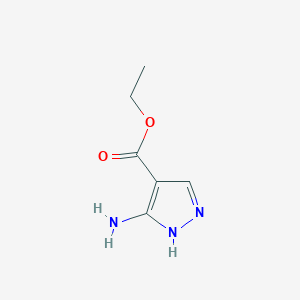
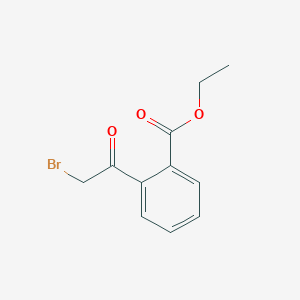
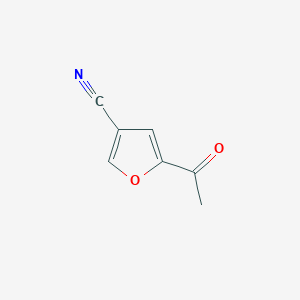
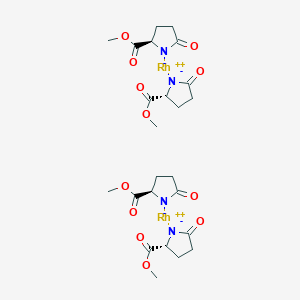

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)
